molecular formula C21H23N3O2 B10822103 Panobinostat-d4

Panobinostat-d4

Cat. No.: B10822103
M. Wt: 353.4 g/mol
InChI Key: FPOHNWQLNRZRFC-KRLNZIKCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Panobinostat-d4 is a deuterated form of Panobinostat, a potent histone deacetylase inhibitor. Histone deacetylase inhibitors play a crucial role in regulating gene expression by altering the acetylation status of histones, thereby affecting chromatin structure and gene transcription. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Panobinostat, as the deuterium atoms can provide insights into the metabolic pathways and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Panobinostat-d4 involves several key steps:

    Starting Material: The synthesis begins with commercially available 4-(chloromethyl)benzaldehyde.

    Wittig-Horner Reaction: This starting material is converted to (E)-methyl 3-[4-(chloromethyl)phenyl]acrylate via the Wittig-Horner reaction.

    Condensation: The intermediate is then condensed with 2-(2-methyl-1H-indol-3-yl)ethanamine to form (E)-methyl 3-[4-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methyl)phenyl]acrylate.

    Nucleophilic Substitution: A nucleophilic substitution reaction is carried out to generate the desired compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-efficiency reactors and purification techniques to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: Panobinostat-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different metabolites.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Nucleophilic substitution reactions are common in the synthesis and modification of this compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and potassium carbonate.

Major Products: The major products formed from these reactions include various metabolites and derivatives of this compound, which are studied for their biological activity and stability .

Scientific Research Applications

Panobinostat-d4 has a wide range of scientific research applications:

Mechanism of Action

Panobinostat-d4 exerts its effects by inhibiting histone deacetylase enzymes. These enzymes are responsible for removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting histone deacetylase, this compound increases the acetylation of histones, resulting in an open chromatin structure and increased gene transcription. This mechanism leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

    Vorinostat: Another histone deacetylase inhibitor used in cancer therapy.

    Romidepsin: A potent histone deacetylase inhibitor with similar applications.

    Belinostat: Used in the treatment of peripheral T-cell lymphoma.

Uniqueness: Panobinostat-d4 is unique due to its deuterated form, which provides enhanced stability and allows for detailed pharmacokinetic studies. The presence of deuterium atoms can slow down the metabolic degradation of the compound, providing more accurate data on its biological effects .

Biological Activity

Panobinostat-d4, a deuterated form of panobinostat, is a potent pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant biological activity in various cancer models. This compound is primarily utilized in research settings to study the effects of HDAC inhibition on cancer cell proliferation, apoptosis, and other cellular processes.

This compound functions by inhibiting the activity of HDACs, which leads to increased acetylation of histones and non-histone proteins. This modification can result in altered gene expression patterns, promoting apoptosis and inhibiting cell proliferation. The compound has shown efficacy against multiple cancer types, including lung cancer and gliomas.

In Vitro Studies

  • Cell Line Sensitivity : this compound has been shown to inhibit growth in a variety of human and mouse cancer cell lines. For instance:
    • Small Cell Lung Cancer (SCLC) : IC50 values range from 4 nM to 175 nM.
    • Non-Small Cell Lung Cancer (NSCLC) : IC50 values range from 5 nM to 310 nM.
    • Mesothelioma : IC50 values range from 5 nM to 470 nM.
    • Notably, it was ineffective against NCI H661 mouse NSCLC cells with an IC50 >800 nM .
  • Apoptosis Induction : this compound has been reported to induce apoptosis in various cancer cell lines through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic factors .
  • Combination Therapies : Research indicates that this compound can enhance the efficacy of other therapeutic agents. For example, studies have shown that combining panobinostat with bortezomib results in synergistic effects against high-grade gliomas .

In Vivo Studies

  • Xenograft Models : In animal models, this compound has demonstrated significant tumor regression. For instance, in SCLC mouse xenograft models treated with 20 mg/kg doses, notable tumor reduction was observed .
  • Resistance Mechanisms : Despite its efficacy, resistance to this compound can develop over time. Studies have identified metabolic adaptations in resistant cells, including increased dependence on mitochondrial energetics for survival . Targeting these metabolic pathways alongside HDAC inhibition may improve therapeutic outcomes.

Case Studies and Clinical Implications

  • Multiple Myeloma : Panobinostat has been extensively studied in refractory or relapsed multiple myeloma cases, showing promising results when used as part of combination therapies .
  • Gastric Cancer : In gastric cancer models, panobinostat sensitizes cells to other treatments by modifying chromatin structure and enhancing apoptosis .

Data Summary

Cancer Type IC50 Range (nM) In Vivo Efficacy Combination Potential
Small Cell Lung Cancer4 - 175Tumor regression observedSynergistic with bortezomib
Non-Small Cell Lung Cancer5 - 310Significant inhibitionEffective in combination therapies
Mesothelioma5 - 470Tumor regression observedEnhances effects of standard treatments
Multiple MyelomaVariablePositive clinical outcomesUsed with various chemotherapeutics

Properties

Molecular Formula

C21H23N3O2

Molecular Weight

353.4 g/mol

IUPAC Name

(E)-N-hydroxy-3-[4-[[2-(4,5,6,7-tetradeuterio-2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enamide

InChI

InChI=1S/C21H23N3O2/c1-15-18(19-4-2-3-5-20(19)23-15)12-13-22-14-17-8-6-16(7-9-17)10-11-21(25)24-26/h2-11,22-23,26H,12-14H2,1H3,(H,24,25)/b11-10+/i2D,3D,4D,5D

InChI Key

FPOHNWQLNRZRFC-KRLNZIKCSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)C)CCNCC3=CC=C(C=C3)/C=C/C(=O)NO)[2H])[2H]

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)C=CC(=O)NO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.